4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one
Description
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with a methyl group at position 6 and a piperazine ring at position 3. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its dual functionalization: the electron-donating methyl group at position 6 and the polar hydroxyethyl-piperazinylmethyl group at position 4, which may optimize pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-2-3-16-15(10-13)14(11-17(21)22-16)12-19-6-4-18(5-7-19)8-9-20/h2-3,10-11,20H,4-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJLLVPNPSFOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules . Additionally, the ring opening of aziridines under the action of N-nucleophiles is another viable method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors . This can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations:
Position 4 Substitutions: The target’s 4-(2-hydroxyethyl)piperazinylmethyl group distinguishes it from analogues with non-hydroxylated piperazine (e.g., 4-methylpiperazinylmethyl in ) or heterocycle replacements (e.g., benzylpiperidine in ).
Position 6 Modifications :
- The methyl group in the target compound contrasts with electron-withdrawing chlorine () or ethyl groups (). Methyl substitution at position 6 may reduce steric hindrance compared to bulkier groups, favoring interactions with hydrophobic enzyme pockets .
Additional Functional Groups :
- Hydroxy or methoxy groups at positions 7 or 8 (e.g., ) introduce hydrogen-bonding capabilities, which could enhance target affinity but reduce metabolic stability .
Physicochemical and Pharmacokinetic Implications
- Solubility : The hydroxyethyl group in the target compound likely improves water solubility compared to analogues with aromatic (e.g., benzyl in ) or halogenated (e.g., 3-chlorophenyl in ) substituents.
- Metabolic Stability : Piperazine rings are susceptible to oxidative metabolism, but the hydroxyethyl group may slow degradation compared to N-methylpiperazine derivatives () .
Biological Activity
The compound 4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-6-methyl-2H-chromen-2-one, often referred to as a derivative of chromone, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.36 g/mol. The compound features a chromone backbone substituted with a piperazine moiety, which is critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of chromone exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that chromone derivatives can induce apoptosis in human cancer cells through the activation of caspase pathways .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of protein tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
- Antioxidant Activity : Chromone derivatives possess antioxidant properties that may protect normal cells from oxidative stress induced by cancer therapies .
Data Table: Biological Activities and IC50 Values
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry highlighted the efficacy of a series of chromone derivatives, including our compound, against breast cancer cell lines. The results showed that the compound significantly reduced tumor growth in xenograft models when administered at doses correlating with the observed IC50 values in vitro .
Case Study 2: Mechanistic Insights
In another investigation, researchers utilized proteomic approaches to elucidate the binding interactions between chromone derivatives and target proteins involved in cancer progression. This study revealed that the compound preferentially binds to specific kinases, leading to downstream effects on cell cycle regulation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
